4-chloro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a pyridazinone core substituted with a 4-methoxyphenyl group and a propyl linker to the sulfonamide moiety.
Properties
IUPAC Name |
4-chloro-N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-28-17-7-3-15(4-8-17)19-11-12-20(25)24(23-19)14-2-13-22-29(26,27)18-9-5-16(21)6-10-18/h3-12,22H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFVITGSNVZUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of phosphodiesterase (PDE) enzymes. This compound falls under the category of pyridazine derivatives and exhibits various pharmacological properties that make it a candidate for further research in drug development.
Chemical Structure and Properties
- Molecular Formula : C20H20ClN3O4S
- Molecular Weight : 433.9 g/mol
- CAS Number : 1021253-00-8
The compound's structure includes a chloro group, a sulfonamide moiety, and a pyridazine core, which are significant for its biological activity. The presence of the methoxy group on the phenyl ring may enhance its solubility and bioavailability compared to similar compounds.
The primary mechanism of action for this compound is the inhibition of phosphodiesterase enzymes, particularly PDE4. By inhibiting PDE4, the compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which is crucial for various signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides demonstrate moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness in this area.
Anti-inflammatory Effects
The inhibition of PDE4 by this compound may also contribute to anti-inflammatory effects. PDE4 is involved in inflammatory responses, and its inhibition can lead to reduced inflammation in various conditions.
Anticancer Potential
Although direct studies on the anticancer activity of this specific compound are sparse, related pyridazine derivatives have been evaluated for their anticancer properties. For example, compounds with similar functional groups have shown varying degrees of cytotoxicity against different cancer cell lines .
Case Studies and Research Findings
A comprehensive review of literature focusing on similar compounds reveals several key findings:
Comparison with Similar Compounds
Structural Analogues from
describes benzyloxy-substituted pyridazinone sulfonamides (e.g., 5a, 5c) synthesized via alkylation of 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide with benzyl bromide derivatives. Key differences from the target compound include:
- Substituent on Pyridazinone: The target compound has a 4-methoxyphenyl group at position 3 of the pyridazinone ring, whereas 5a and 5c feature benzyloxy or 4-cyanobenzyloxy groups.
- Linker and Sulfonamide: Both classes share a benzenesulfonamide group, but the target compound uses a propyl linker, while 5a-c directly attach the benzyloxy group to the pyridazinone.
Table 1: Comparison of Pyridazinone-Sulfonamide Derivatives
The benzyloxy derivatives (5a , 5c ) exhibit strong electron-withdrawing or donating effects, which may influence their electronic properties and binding affinity compared to the 4-methoxyphenyl group in the target compound .
Sulfonamide-Quinoline Hybrids from
reports sulfonamide-quinoline hybrids (e.g., 30–37) with varying substituents. For example:
- Compound 35: 4-Chloro-N-[3-(7-trifluoromethyl-quinolin-4-ylamino)-propyl]-benzenesulfonamide.
- Compound 37: 4-Chloro-N-[3-(7-trifluoromethyl-quinolin-4-ylamino)-propyl]-benzenesulfonamide (structural isomer of 35).
Key Comparisons :
- Core Structure: The target compound uses a pyridazinone core, whereas 35 and 37 feature a quinoline scaffold. Quinoline derivatives often exhibit distinct pharmacokinetic profiles due to their planar aromatic systems.
Table 2: Physicochemical and Spectral Data
Q & A
Basic: What are the established synthetic routes for 4-chloro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with functionalized pyridazine and benzenesulfonamide precursors. Key steps include nucleophilic substitution to attach the propyl linker, followed by coupling of the 4-methoxyphenyl group. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) are optimized to enhance yields, as seen in analogous sulfonamide syntheses . Intermediates are characterized using HPLC for purity (>95%) and NMR (¹H/¹³C) to confirm structural integrity, particularly the integration of the methoxy group and sulfonamide linkage .
Basic: Which analytical techniques are critical for verifying the structural and chemical purity of this compound?
High-Resolution Mass Spectrometry (HRMS) is essential for confirming molecular formula accuracy, while FT-IR validates functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹). X-ray crystallography resolves stereochemical ambiguities in the pyridazinone core, as demonstrated in structurally related sulfonamides . Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm), ensuring <2% impurities .
Basic: What preliminary biological assays are recommended to explore its pharmacological potential?
Initial screening should include:
- Enzyme inhibition assays (e.g., cyclooxygenase isoforms for anti-inflammatory activity, given the methoxy group’s role in solubility and target binding ).
- Cytotoxicity profiling (MTT assay) against cancer cell lines, leveraging the pyridazinone moiety’s documented antiproliferative effects .
- ADME-Tox studies (e.g., microsomal stability, Caco-2 permeability) to evaluate drug-likeness .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in the final coupling step?
Low yields often arise from steric hindrance at the propyl linker. Strategies include:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyridazinone nitrogen .
- Catalytic additives : Use of DBU (1,8-diazabicycloundec-7-ene) to deprotonate intermediates and accelerate coupling .
- Temperature gradients : Stepwise heating (60–80°C) minimizes side reactions, as shown in analogous sulfonamide syntheses .
Advanced: How should contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
Discrepancies may stem from assay conditions (e.g., pH, serum proteins) or compound aggregation. Recommended approaches:
- Dose-response reproducibility : Validate results across ≥3 independent replicates.
- Dynamic light scattering (DLS) : Check for colloidal aggregation at high concentrations.
- Target engagement assays (e.g., SPR, ITC) to confirm direct binding versus off-target effects .
Advanced: What computational methods are suitable for predicting structure-activity relationships (SAR) for this compound?
- Molecular docking : Simulate binding to targets like COX-2 or carbonic anhydrase IX, leveraging the sulfonamide’s affinity for metalloenzymes .
- QSAR modeling : Use Hammett constants (σ) to correlate electronic effects of the chloro and methoxy substituents with activity .
- MD simulations : Assess conformational stability of the propyl linker in aqueous environments .
Advanced: How does the 4-methoxyphenyl substituent influence solubility and membrane permeability?
The methoxy group enhances aqueous solubility via hydrogen bonding, as shown in logP reductions (ΔlogP ≈ -0.5 compared to non-substituted analogs) . However, its electron-donating nature may reduce passive diffusion across lipid membranes. Pro-drug strategies (e.g., esterification of the methoxy group) can improve permeability, as demonstrated in related sulfonamides .
Advanced: What strategies address instability of the 6-oxopyridazinone core under physiological conditions?
The oxo group is prone to hydrolysis. Mitigation includes:
- Formulation : Encapsulation in PEGylated liposomes to shield reactive sites .
- Structural analogs : Synthesize 6-thiopyridazinone derivatives for enhanced stability, as sulfur’ lower electronegativity resists nucleophilic attack .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
